molecular formula C9H14N2O B6163406 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one CAS No. 1780803-44-2

1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No.: B6163406
CAS No.: 1780803-44-2
M. Wt: 166.22 g/mol
InChI Key: LSFOAQWDEUACDU-UHFFFAOYSA-N
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Description

1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a tert-butyl group attached to the pyrazole ring and an ethanone group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of tert-butyl hydrazine with an appropriate β-diketone, followed by cyclization to form the pyrazole ring. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typical conditions include moderate temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, leading to their potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-tert-butyl-1H-pyrazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its tert-butyl group and ethanone moiety contribute to its stability and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

1780803-44-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1-tert-butylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-7(12)8-5-6-11(10-8)9(2,3)4/h5-6H,1-4H3

InChI Key

LSFOAQWDEUACDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1)C(C)(C)C

Purity

0

Origin of Product

United States

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